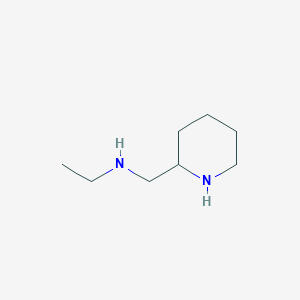

N-(Piperidin-2-ylmethyl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

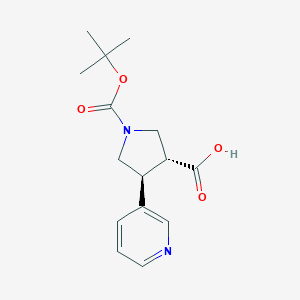

“N-(Piperidin-2-ylmethyl)ethanamine” is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of considerable interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Recent advances in synthesis include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “N-(Piperidin-2-ylmethyl)ethanamine” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C8H18N2/c1-9-5-8-10-6-3-2-4-7-10/h9H,2-8H2,1H3 .Chemical Reactions Analysis

Piperidines undergo a variety of chemical reactions. For instance, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis

The molecular weight of “N-(Piperidin-2-ylmethyl)ethanamine” is 170.30 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 .Scientific Research Applications

Synthesis of Piperidine Derivatives

N-(Piperidin-2-ylmethyl)ethanamine: is a valuable precursor in the synthesis of various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry, as they are present in more than twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility allows for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Pharmacological Applications

The piperidine moiety of N-(Piperidin-2-ylmethyl)ethanamine is significant in the discovery and biological evaluation of potential drugs. Piperidine derivatives exhibit a wide range of pharmacological activities, such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, and antipsychotic properties .

Anticancer Research

In anticancer research, piperidine derivatives, including those synthesized from N-(Piperidin-2-ylmethyl)ethanamine, have shown promise. They exhibit antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo .

Antimicrobial and Antifungal Agents

The structural flexibility of N-(Piperidin-2-ylmethyl)ethanamine allows for the development of antimicrobial and antifungal agents. Its derivatives can be tailored to target specific microbial and fungal strains, enhancing the efficacy of treatments .

Neurological Disorders

Piperidine derivatives from N-(Piperidin-2-ylmethyl)ethanamine are explored for their potential in treating neurological disorders. Their impact on neurochemical pathways makes them candidates for anti-Alzheimer’s and antipsychotic medications .

Analgesic and Anti-inflammatory Applications

The compound’s derivatives are also being studied for their analgesic and anti-inflammatory properties. They could lead to the development of new pain relievers and anti-inflammatory drugs that are more effective and have fewer side effects .

Chemical Sensing and Detection

N-(Piperidin-2-ylmethyl)ethanamine derivatives can be used in chemical sensors due to their ability to bind selectively to specific analytes. This application is particularly useful in environmental monitoring and diagnostics .

Material Science

In material science, the derivatives of N-(Piperidin-2-ylmethyl)ethanamine can contribute to the development of novel materials with unique properties, such as enhanced durability or electrical conductivity .

Mechanism of Action

Future Directions

Piperidines and their derivatives continue to be an area of active research due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future directions may include further exploration of the synthesis, functionalization, and pharmacological application of piperidine derivatives .

properties

IUPAC Name |

N-(piperidin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-2-9-7-8-5-3-4-6-10-8/h8-10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNVNBQRMGFOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474940 |

Source

|

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Piperidin-2-ylmethyl)ethanamine | |

CAS RN |

120990-88-7 |

Source

|

| Record name | N-(Piperidin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)